3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic aromatic organic compound characterized by a triazolo[4,3-a]pyridine core with a methyl group at the 3-position and a nitro group at the 7-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate pyridine derivative. The process typically involves nitration, followed by cyclization to form the triazolo ring.
Microwave-Assisted Synthesis: Recent advancements have introduced microwave-mediated reactions, which offer a more efficient and rapid synthesis route. This method involves the use of microwave radiation to accelerate the reaction, reducing the overall reaction time and improving yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure scalability and consistency. These methods are designed to optimize reaction conditions and minimize by-products, making the process more cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives or further oxidized products.
Reduction: Reduction of the nitro group can yield amines, which can be further functionalized.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the triazolo ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Amides, ethers, halides.
Scientific Research Applications
3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that can modulate cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular metabolism, leading to therapeutic effects.
Redox Cycling: The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparison with Similar Compounds
3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine is structurally similar to other triazolo[4,3-a]pyridine derivatives, but its unique substitution pattern gives it distinct chemical and biological properties. Some similar compounds include:
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but without the nitro group, leading to different chemical behavior.
Properties
IUPAC Name |
3-methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-9-7-4-6(11(12)13)2-3-10(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTGYMTUPCCBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738646 | |
Record name | 3-Methyl-7-nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214900-91-0 | |
Record name | 3-Methyl-7-nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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